molecular formula C19H20N4O B14085078 4(3H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)-3-phenyl- CAS No. 10204-14-5

4(3H)-Quinazolinone, 2-(4-methyl-1-piperazinyl)-3-phenyl-

Cat. No.: B14085078
CAS No.: 10204-14-5
M. Wt: 320.4 g/mol
InChI Key: PJPOOMYBVMXMQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a quinazolinone core, a phenyl group, and a methylpiperazine moiety, which contribute to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of the Methylpiperazine Moiety: The final step involves the nucleophilic substitution reaction of the quinazolinone derivative with 1-methylpiperazine under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include oxidized quinazolinone derivatives, reduced quinazolinone derivatives, and substituted quinazolinone derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4(3H)-one is unique due to its specific combination of a quinazolinone core, phenyl group, and methylpiperazine moiety, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

CAS No.

10204-14-5

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

2-(4-methylpiperazin-1-yl)-3-phenylquinazolin-4-one

InChI

InChI=1S/C19H20N4O/c1-21-11-13-22(14-12-21)19-20-17-10-6-5-9-16(17)18(24)23(19)15-7-3-2-4-8-15/h2-10H,11-14H2,1H3

InChI Key

PJPOOMYBVMXMQA-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.